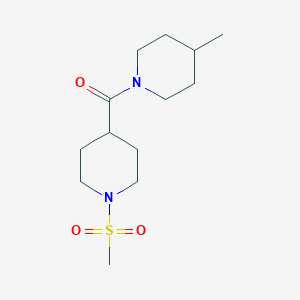
(4-methylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, commonly known as MDPV, is a synthetic cathinone drug that has gained notoriety for its potent psychoactive effects. MDPV is structurally similar to other synthetic cathinones, such as methylone and mephedrone, which have been associated with a range of adverse effects, including addiction, psychosis, and death. Despite the risks associated with MDPV, it has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
MDPV acts primarily as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of MDPV, including euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects
MDPV has a range of biochemical and physiological effects that are responsible for its psychoactive effects. These effects include increased heart rate, elevated blood pressure, and increased body temperature. Additionally, MDPV has been shown to have potent vasoconstrictive effects, which can lead to tissue damage and organ failure.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has a number of advantages and limitations for use in laboratory experiments. One advantage of MDPV is its potent psychoactive effects, which can be used to study the neurobiology of addiction and other psychiatric disorders. Additionally, MDPV is relatively easy to synthesize and can be used in a variety of experimental settings. However, MDPV also has a number of limitations, including its potential for abuse and toxicity, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on MDPV. One area of focus is the development of novel therapeutic agents based on the structure of MDPV. Additionally, research is needed to better understand the long-term effects of MDPV use, including its potential for addiction and other adverse effects. Finally, research is needed to develop new methods for detecting MDPV use, which can help to prevent its abuse and misuse.
Synthesemethoden
MDPV is typically synthesized using a multi-step process that involves the reaction of piperidine with methylamine and a ketone precursor. The resulting product is then treated with sulfuric acid and distilled to yield MDPV. The synthesis of MDPV is relatively straightforward and can be accomplished using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
MDPV has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that MDPV has potent antidepressant and anxiolytic effects, making it a promising candidate for the treatment of depression and anxiety disorders. Additionally, MDPV has been shown to have potent analgesic effects, making it a potential alternative to opioid painkillers.
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-11-3-7-14(8-4-11)13(16)12-5-9-15(10-6-12)19(2,17)18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKLOMXQPNVPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)
![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)


![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)

![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)
![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)




